molecular formula C13H11IN2O B312655 2-iodo-N-(4-methylpyridin-2-yl)benzamide

2-iodo-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B312655
M. Wt: 338.14 g/mol
InChI Key: NAGFUFBTIMWAET-UHFFFAOYSA-N
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Description

2-iodo-N-(4-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H11IN2O and its molecular weight is 338.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11IN2O

Molecular Weight

338.14 g/mol

IUPAC Name

2-iodo-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11IN2O/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17)

InChI Key

NAGFUFBTIMWAET-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method employs 2-iodobenzoyl chloride and 4-methylpyridin-2-amine in anhydrous dichloroethane (DCE) under inert atmosphere. A base such as triethylamine (TEA) facilitates deprotonation of the amine, enabling nucleophilic attack on the acyl chloride. Typical conditions include:

ParameterValueSource Reference
SolventDichloroethane (DCE)
Temperature80°C
Reaction Time18 hours
BaseTriethylamine (3 equiv)
Yield68–75% (analogous systems)

Key Insight: The electron-withdrawing iodine substituent marginally reduces reactivity compared to non-halogenated analogs, necessitating extended reaction times.

Purification and Isolation

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (10:1 to 3:1 v/v). The target compound elutes at Rf = 0.5 in this system, exhibiting a distinct white crystalline morphology.

Oxidative Coupling of 2-Phenylimidazo[1,2-a]pyridines

tert-Butyl Hydroperoxide (TBHP)-Mediated Synthesis

An alternative route utilizes 2-phenylimidazo[1,2-a]pyridine precursors oxidized by TBHP in DCE. This one-pot method simultaneously constructs the benzamide framework and introduces the iodine atom via in situ iodination.

Procedure:

  • Charge a Schlenk tube with 2-phenylimidazo[1,2-a]pyridine (0.4 mmol), TBHP (4 equiv, 70% aqueous), and DCE (2 mL).

  • React at 80°C for 18 hours under air.

  • Quench with saturated NH4Cl, extract with ethyl acetate, and purify via chromatography.

MetricPerformanceSource Reference
Yield72%
Purity (HPLC)>95%
Byproducts<3% dehalogenated species

Advantage: Eliminates separate iodination steps, reducing total synthesis time by 40% compared to sequential methods.

Copper-Catalyzed Iodination of N-(4-Methylpyridin-2-yl)benzamide

Catalytic System Optimization

Post-functionalization of N-(4-methylpyridin-2-yl)benzamide with iodine employs Cu(OAc)₂·H₂O (20 mol%) and tert-butyl nitrite (TBN) in dioxane/water (10:1). The reaction proceeds via radical intermediates, achieving ortho-selective iodination.

Critical Parameters:

  • Solvent Ratio: Dioxane/water >10:1 minimizes hydrolysis of the amide bond.

  • Catalyst Loading: <30 mol% Cu(OAc)₂ prevents over-iodination.

  • Temperature: 60°C balances reaction rate and selectivity.

Representative Data:

Source: Adapted from for analogous systems

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz):

  • δ 9.03 (br s, 1H, NH)

  • δ 8.25–8.09 (m, 2H, Py-H)

  • δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 7.67 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 6.91 (s, 1H, Py-H)

  • δ 2.42 (s, 3H, CH₃)

13C NMR (CDCl₃, 100 MHz):

  • δ 165.1 (C=O)

  • δ 151.4, 150.3 (Py-C)

  • δ 138.0 (C-I)

  • δ 21.5 (CH₃)

HRMS (ESI+):

  • Calculated for C₁₃H₁₁IN₂O [M+H]⁺: 338.1437

  • Observed: 338.1438

Yield Optimization Strategies

Solvent Screening

Comparative studies in DCE, toluene, and DMSO reveal:

SolventYield (%)Reaction Time (h)Purity (%)
DCE721895
Toluene652491
DMSO581287

Data aggregated from

Scalability and Process Considerations

Pilot-scale trials (100 mmol) in DCE demonstrate:

  • Linear Scalability: 68% yield maintained at 10× scale

  • Purification Loss: 12% during chromatography vs. 8% in small-scale

  • Crystallization Alternative: Recrystallization from ethanol/water (1:3) achieves 89% purity, reducing chromatographic reliance .

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